molecular formula C19H14F2N4O B14934612 2-(3,5-Difluorobenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,5-Difluorobenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14934612
M. Wt: 352.3 g/mol
InChI Key: XQFSWTIBBBILTP-UHFFFAOYSA-N
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Description

2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents including a difluorophenyl group and a methoxyphenyl group. Triazolopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of appropriate amidines with β-dicarbonyl compounds.

    Coupling of the Rings: The triazole and pyrimidine rings are then fused together through a cyclization reaction.

    Introduction of Substituents: The difluorophenyl and methoxyphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an enzyme inhibitor and receptor modulator, making it a candidate for studying biological pathways and mechanisms.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be compared with other triazolopyrimidine derivatives, such as:

    2-[(3,5-DICHLOROPHENYL)METHYL]-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: This compound has similar structural features but with chlorine substituents instead of fluorine, which may affect its reactivity and biological activity.

    2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(4-HYDROXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: This derivative has a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

    2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: This compound has similar structural features but with different substituents, which may affect its reactivity and biological activity.

The uniqueness of 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of substituents, which can influence its chemical properties and biological activities in distinct ways.

Properties

Molecular Formula

C19H14F2N4O

Molecular Weight

352.3 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H14F2N4O/c1-26-16-4-2-13(3-5-16)17-6-7-22-19-23-18(24-25(17)19)10-12-8-14(20)11-15(21)9-12/h2-9,11H,10H2,1H3

InChI Key

XQFSWTIBBBILTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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